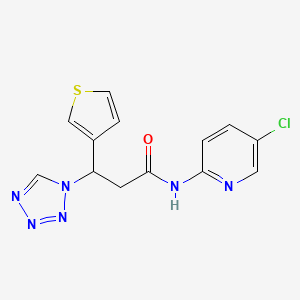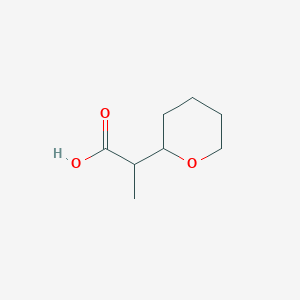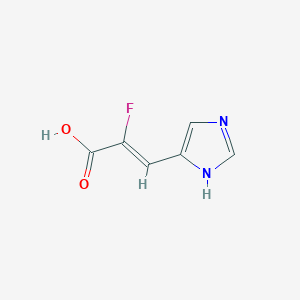![molecular formula C17H19ClFNO2 B13351205 (1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a benzylamino group and a 4-chloro-3-fluorophenyl moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzylamino Intermediate: The reaction of benzylamine with an appropriate aldehyde or ketone to form the benzylamino intermediate.
Addition of the 4-chloro-3-fluorophenyl Group:
Formation of the Propane-1,3-diol Backbone: The final step involves the formation of the propane-1,3-diol backbone through a series of reduction and protection/deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
化学反応の分析
Types of Reactions
(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its chiral nature makes it a valuable tool for studying stereochemistry and its effects on biological activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.
作用機序
The mechanism of action of (1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
(1R,2S)-2-[(benzylamino)methyl]-1-(4-chlorophenyl)propane-1,3-diol: Similar structure but lacks the fluorine atom.
(1R,2S)-2-[(benzylamino)methyl]-1-(4-fluorophenyl)propane-1,3-diol: Similar structure but lacks the chlorine atom.
(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-methylphenyl)propane-1,3-diol: Similar structure but has a methyl group instead of a fluorine atom.
Uniqueness
The presence of both chlorine and fluorine atoms in (1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C17H19ClFNO2 |
|---|---|
分子量 |
323.8 g/mol |
IUPAC名 |
(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C17H19ClFNO2/c18-15-7-6-13(8-16(15)19)17(22)14(11-21)10-20-9-12-4-2-1-3-5-12/h1-8,14,17,20-22H,9-11H2/t14-,17-/m0/s1 |
InChIキー |
IVLXEJZPUZGLES-YOEHRIQHSA-N |
異性体SMILES |
C1=CC=C(C=C1)CNC[C@@H](CO)[C@H](C2=CC(=C(C=C2)Cl)F)O |
正規SMILES |
C1=CC=C(C=C1)CNCC(CO)C(C2=CC(=C(C=C2)Cl)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((Octahydro-2H-2,5-methanoindeno[1,2-b]oxiren-4-yl)oxy)ethyl acrylate](/img/structure/B13351125.png)
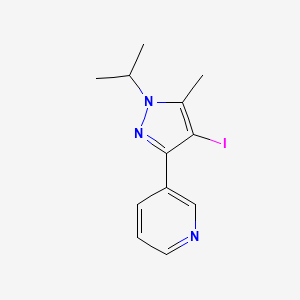
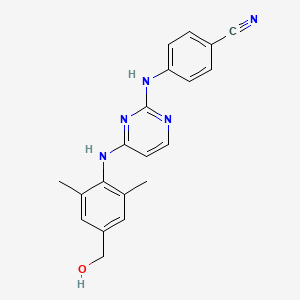
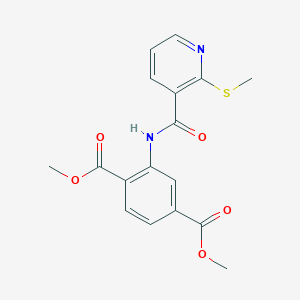
![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)
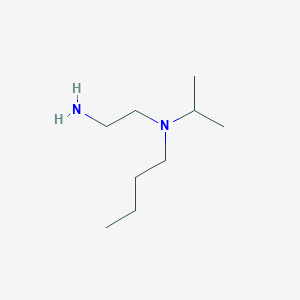
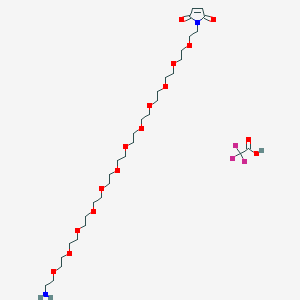
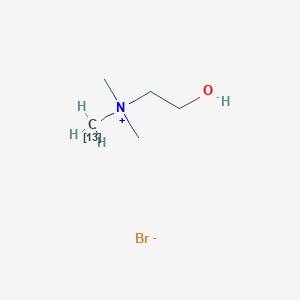
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
